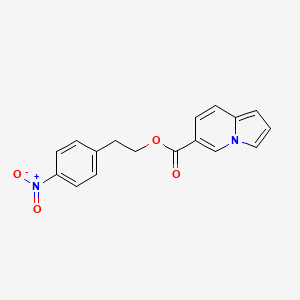

4-Nitrophenethyl indolizine-6-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H14N2O4 |

|---|---|

Molecular Weight |

310.30 g/mol |

IUPAC Name |

2-(4-nitrophenyl)ethyl indolizine-6-carboxylate |

InChI |

InChI=1S/C17H14N2O4/c20-17(14-5-8-15-2-1-10-18(15)12-14)23-11-9-13-3-6-16(7-4-13)19(21)22/h1-8,10,12H,9,11H2 |

InChI Key |

IMGLBYKDVSPKCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN2C=C(C=CC2=C1)C(=O)OCCC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Indolizine 6 Carboxylate Systems

General Strategies for Indolizine (B1195054) Ring Construction

The construction of the bicyclic indolizine ring system can be achieved through several canonical and modern synthetic reactions. These strategies typically involve the formation of the five-membered pyrrole (B145914) ring onto a pre-existing pyridine (B92270) scaffold.

The Tschitschibabin (or Chichibabin) reaction is a classic method for indolizine synthesis. It traditionally involves the base-mediated cyclization of N-(cyanomethyl)pyridinium or N-(acetonyl)pyridinium salts. The mechanism proceeds via the formation of a pyridinium (B92312) ylide intermediate, which then undergoes an intramolecular condensation to form the indolizine ring after dehydration.

Contemporary adaptations have expanded the scope and efficiency of this reaction. For instance, the Tschitschibabin reaction has been used to synthesize complex biheteroaryls, such as sydnones connected to an indolizine ring. rsc.org Optimization of reaction conditions, including the choice of base and solvent, has been crucial for improving yields. rsc.org Furthermore, modern variants include rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction to afford highly enantioselective 3-allylindolizines. derpharmachemica.com These adaptations highlight the enduring utility of this foundational reaction in modern organic synthesis. derpharmachemica.comrsc.org

One of the most versatile and widely employed methods for constructing the indolizine skeleton is the 1,3-dipolar cycloaddition between a pyridinium ylide and a suitable dipolarophile. organic-chemistry.orgnih.gov Pyridinium ylides, generated in situ from the corresponding pyridinium salts by deprotonation with a base, serve as the 1,3-dipole. acs.org

These ylides react with a variety of dipolarophiles, such as activated alkynes and alkenes, to form the indolizine ring system. nih.gov

With Alkynes: The reaction with acetylenic dipolarophiles, like dimethyl acetylenedicarboxylate (B1228247) (DMAD), is often straightforward, directly yielding the aromatic indolizine product. nih.gov

With Alkenes: When using alkenes as dipolarophiles, the initial cycloaddition forms a tetrahydroindolizine intermediate. A subsequent oxidation step is required to achieve aromatization to the final indolizine product. nih.govmdpi.com Oxidants such as tetrakispyridinecobalt(II) dichromate (TPCD) have been used effectively for this in situ aromatization. mdpi.com

The reaction conditions can be optimized, for instance, by using ionic liquids which have been shown to promote the reaction through noncovalent interactions. researchgate.net This method's power lies in its modularity, allowing for diverse substitutions on both the pyridine precursor and the dipolarophile, thus enabling access to a wide array of functionalized indolizines. acs.orgmdpi.com

Intramolecular cyclization strategies provide a powerful route to the indolizine core, often involving the formation of a key bond to close the five-membered ring. These protocols typically start with a 2-substituted pyridine that bears a side chain amenable to cyclization.

A prominent example is the cycloisomerization of 2-pyridyl-substituted propargylic alcohols or their derivatives. derpharmachemica.com These reactions can be catalyzed by various metals, including copper, which facilitates the cyclization under mild conditions to yield C-1 oxygenated indolizines. orgsyn.org The mechanism is thought to proceed through a copper-coordinated allenyl intermediate which undergoes nucleophilic attack by the pyridine nitrogen. orgsyn.org Palladium-catalyzed cross-coupling/cycloisomerization cascades have also been developed, providing a direct route to 1,3-disubstituted indolizines from 3-(2-pyridyl) propargyl carbonates and organoboronic acids. anaxlab.com Gold catalysts are effective in promoting the intramolecular hydroarylation of pyrrole-ynes to construct the pyridine ring of the indolizine system. acs.org

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indolizines are no exception. Catalysts based on palladium, copper, gold, silver, and rhodium have been instrumental in developing novel, efficient, and selective synthetic routes. rsc.org

Palladium: Palladium catalysts are widely used for cross-coupling and annulation reactions. Methods include the direct C-3 arylation of the indolizine ring, carbonylative coupling of bromopyridines, imines, and alkynes, and oxidative carbonylation of propargylic pyridines. youtube.com

Copper: Copper catalysis is common for oxidative coupling and cycloisomerization reactions. derpharmachemica.com Efficient syntheses include the cycloisomerization of propargylic pyridines and the coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes. orgsyn.org

Gold and Silver: Gold catalysts, often in conjunction with silver as a co-catalyst, are highly effective for activating alkynes. Key reactions include intramolecular hydroarylation and tandem C(sp³)–H alkynylation/iminoauration processes to form functionalized indolizines. acs.org

Rhodium: Rhodium catalysts have enabled unique transformations, such as the one-pot synthesis of indolizines from pyridotriazoles and 1,3-dienes via a sequence of [2+1]-cyclopropanation, ring expansion, and oxidation.

The table below summarizes various transition metal-catalyzed approaches to indolizine synthesis.

| Catalyst System | Reaction Type | Starting Materials | Key Features | Ref. |

| Palladium | Cross-coupling/Cycloisomerization | 3-(2-pyridyl) propargyl carbonates, organoboronic acids | Forms 1,3-disubstituted indolizines efficiently. | anaxlab.com |

| Palladium | C-3 Arylation | Indolizines, aryl halides | Highly selective functionalization of the C-3 position. | youtube.com |

| Copper | Cycloisomerization | 2-Pyridyl-substituted propargylic acetates | Mild, efficient route to C-1 oxygenated indolizines. | orgsyn.org |

| Copper | Oxidative Coupling/Annulation | 2-Alkylazaarenes, terminal alkenes | Atom-economic synthesis with good yields. | derpharmachemica.com |

| Gold/Silver | C(sp³)–H Alkynylation/Iminoauration | 2-Substituted pyridines, hypervalent iodine(III) reagents | Dual catalytic system for tandem C-H functionalization. | |

| Gold | Intramolecular Hydroarylation | Pyrrole-ynes | Concise route to functionalized indolizines. | acs.org |

| Rhodium | Cyclopropanation/Ring Expansion | Pyridotriazoles, 1,3-dienes | One-pot, multi-step sequence to functionalized indolizines. |

This table is not exhaustive but represents a range of modern catalytic methods.

Growing interest in sustainable chemistry has spurred the development of radical-based and metal-free synthetic strategies for indolizine construction.

Radical Cyclization: These approaches utilize radical intermediates to form the heterocyclic ring. Methods include the radical cascade cyclization/aromatization of enaminones with pyridine, mediated by reagents like bis(pinacolato)diboron (B136004) (B₂pin₂), under metal-free conditions. derpharmachemica.com Another novel strategy involves the radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides. These radical pathways offer unique advantages for constructing complex indolizine derivatives.

Metal-Free Methodologies: To avoid potential metal contamination in products, various metal-free approaches have been established. A domino Michael/Sₙ2/aromatization sequence between 2-pyridylacetates and bromonitroolefins provides functionalized indolizines in excellent yields. Another one-pot method uses TEMPO as a metal-free oxidant to achieve oxidative dehydrogenation of tetrahydroindolizine intermediates formed from 1,3-dipolar cycloaddition. organic-chemistry.org Additionally, Brønsted acid or amine/N-heterocyclic carbene (NHC) relay catalysis can promote the facile synthesis of indolizines from simple azaarenes and α,β-unsaturated aldehydes. derpharmachemica.com

Specific Synthetic Routes to Indolizine-6-carboxylate Formation

The synthesis of the specific target compound, 4-Nitrophenethyl indolizine-6-carboxylate , requires a strategy that precisely controls the substitution pattern on the indolizine core. The key consideration is the placement of the carboxylate group at the C-6 position.

To achieve this, the synthesis must begin with a pyridine precursor that is substituted at the C-5 position (which becomes the C-6 position of the indolizine ring upon cyclization). A plausible synthetic pathway would involve a pyridine derivative such as an ester of 2-(carboxymethyl)pyridine-5-carboxylic acid.

A generalized route could employ the 1,3-dipolar cycloaddition methodology. The synthesis would proceed as follows:

Precursor Synthesis: Start with a commercially available pyridine-3,5-dicarboxylic acid or a related derivative. Through standard functional group manipulations, one could synthesize a key intermediate like ethyl 5-(chloromethyl)pyridine-3-carboxylate.

Ylide Formation and Cycloaddition: This pyridine derivative can be reacted with a suitable reagent, such as triphenylphosphine (B44618), followed by deprotonation to form a pyridinium ylide. This ylide, now containing the crucial ester group at the future C-6 position, would then undergo a 1,3-dipolar cycloaddition with a dipolarophile like dimethyl acetylenedicarboxylate (DMAD). This would yield an ethyl indolizine-6,7,8-tricarboxylate derivative.

Final Ester Formation: The resulting ethyl indolizine-6-carboxylate core (after potential decarboxylation steps if necessary) would be hydrolyzed to the free indolizine-6-carboxylic acid. Finally, a standard esterification reaction (e.g., Fischer or DCC/DMAP coupling) with 2-(4-nitrophenyl)ethanol would furnish the target molecule, This compound .

This strategic approach, which combines the selection of a precisely substituted precursor with a general and robust ring-formation methodology, illustrates how the specific synthesis of a complex derivative like this compound can be logically designed. While a direct synthesis for this exact compound is not prominently reported, its construction is feasible through the application of these established principles of indolizine chemistry. derpharmachemica.com

Synthesis via Cyclization of Pyrrole-2-carboxaldehyde Derivatives

One of the classical and effective methods for synthesizing the indolizine framework involves the cyclization of appropriately substituted pyrrole derivatives. Pyrrole-2-carboxaldehyde serves as a versatile starting material in this context. A key investigation into the synthesis of indolizine-6-carboxylates from pyrrole-2-carboxaldehyde revealed that the reaction conditions significantly influence the product distribution. masterorganicchemistry.com

The process typically begins with a Stobbe condensation of pyrrole-2-carboxaldehyde. Subsequent cyclization of the Stobbe product under basic conditions, for instance, using acetic anhydride (B1165640) and triethylamine, preferentially yields the indolizine product in good yields. masterorganicchemistry.com The base plays a crucial role in promoting the intramolecular cyclization that leads to the formation of the indolizine ring system. masterorganicchemistry.com This approach provides a reliable route to the core indolizine-6-carboxylate structure.

| Starting Material | Reagents | Product | Yield | Reference |

| Pyrrole-2-carboxaldehyde Stobbe Product | Acetic anhydride, Triethylamine | Indolizine-6-carboxylate derivative | Good | masterorganicchemistry.com |

Base-Promoted Annulation Reactions for the Formation of Indolizine Carboxylates

Base-promoted annulation reactions represent another powerful strategy for the construction of the indolizine carboxylate skeleton. These reactions often involve the in-situ generation of a pyridinium ylide, which then undergoes a cycloaddition with a suitable dipolarophile.

One of the most prominent methods is the Tschitschibabin (or Chichibabin) indolizine synthesis. handwiki.orgorganic-chemistry.org This reaction typically involves the base-mediated cyclization of a 1-substituted-2-alkylpyridinium salt. handwiki.org The base abstracts a proton from the α-carbon of the alkyl substituent, generating a pyridinium ylide that undergoes an intramolecular cyclization to form the indolizine ring. handwiki.orgorganic-chemistry.org Variations of this method can be tailored to produce indolizine-6-carboxylate derivatives.

Another widely used base-promoted method is the 1,3-dipolar cycloaddition reaction. missouri.eduwikipedia.orgnih.gov In this approach, a pyridinium ylide is generated from a corresponding pyridinium salt using a base. This ylide then reacts with an electron-deficient alkyne or alkene, such as a propiolate ester, to afford the indolizine carboxylate after a subsequent aromatization step. missouri.eduwikipedia.org The choice of base and reaction conditions can be optimized to improve yields and regioselectivity. wikipedia.orgnih.gov

| Reaction Type | Key Intermediates | Base | Resulting Product | Reference |

| Tschitschibabin Synthesis | Pyridinium ylide | Various (e.g., K2CO3) | Indolizine derivative | handwiki.orgorganic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Pyridinium ylide, Dipolarophile | Various (e.g., Cs2CO3, K3PO4) | Functionalized indolizine | missouri.eduwikipedia.orgnih.gov |

Esterification Strategies for the Introduction of the Carboxylate Group

Once the indolizine-6-carboxylic acid is obtained, the final step in the synthesis of the target compound is the introduction of the 4-nitrophenethyl group via an esterification reaction. Several standard and advanced esterification methods can be employed for this transformation.

Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method where the carboxylic acid is reacted with an excess of the alcohol (4-nitrophenethyl alcohol in this case) in the presence of a strong acid catalyst like sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk The reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation.

Steglich Esterification: For more sensitive substrates or when milder conditions are required, the Steglich esterification is a suitable choice. wikipedia.orgnih.govorganic-chemistry.org This method utilizes a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.govorganic-chemistry.org This reaction proceeds under neutral conditions at room temperature and is known for its high yields and tolerance of various functional groups. wikipedia.orgorganic-chemistry.org

Mitsunobu Reaction: The Mitsunobu reaction offers another mild and efficient method for esterification, particularly useful when inversion of stereochemistry at the alcohol center is desired (though not relevant for 4-nitrophenethyl alcohol). missouri.edunih.govorganic-chemistry.org This reaction involves the use of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). handwiki.orgmissouri.edunih.gov The reaction proceeds under neutral conditions and is known for its high efficiency. missouri.edunih.gov

| Esterification Method | Key Reagents | Typical Conditions | Key Features | References |

| Fischer-Speier | Strong acid catalyst (e.g., H2SO4), excess alcohol | Heating, removal of water | Equilibrium-driven, simple reagents | masterorganicchemistry.comchemguide.co.uk |

| Steglich | Coupling agent (e.g., DCC, EDC), catalyst (DMAP) | Room temperature, neutral pH | Mild conditions, high yields | wikipedia.orgnih.govorganic-chemistry.org |

| Mitsunobu | Phosphine (e.g., PPh3), Azodicarboxylate (e.g., DEAD) | Neutral conditions, often low temperature | Mild, high efficiency | missouri.edunih.govorganic-chemistry.org |

Recent Advancements and Green Chemistry Considerations in Indolizine Carboxylate Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods, and the synthesis of indolizine carboxylates is no exception. These advancements focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govorganic-chemistry.org The synthesis of indolizine derivatives, including carboxylates, has been successfully achieved using microwave-assisted one-pot procedures. nih.gov These methods often align with the principles of green chemistry by minimizing energy consumption and solvent use.

Green Solvents and Catalysts: The use of greener solvents, such as water or ionic liquids, is a key aspect of sustainable synthesis. missouri.edu Research has shown that 1,3-dipolar cycloaddition reactions for indolizine synthesis can be effectively carried out in recyclable ionic liquids, which can enhance reaction rates and facilitate product isolation. missouri.edu Furthermore, the development of reusable, heterogeneous catalysts is an active area of research to replace traditional homogeneous catalysts that can be difficult to separate from the reaction mixture.

| Green Chemistry Approach | Key Features | Application in Indolizine Synthesis | References |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, lower energy consumption | One-pot synthesis of indolizine derivatives | nih.govorganic-chemistry.org |

| Green Solvents | Use of water, ionic liquids to replace hazardous organic solvents | 1,3-dipolar cycloadditions in ionic liquids | missouri.edu |

| One-Pot Reactions | Multiple steps in a single operation, reduced waste and purification | Multi-component synthesis of functionalized indolizines | nih.govnih.gov |

Chemical Aspects of the 4 Nitrophenethyl Moiety in Indolizine Esters

Synthetic Methodologies for the Introduction of the 4-Nitrophenethyl Substituent

While a specific synthesis for 4-nitrophenethyl indolizine-6-carboxylate is not documented, the formation of the ester linkage can be achieved through several standard organic chemistry reactions. A common and direct approach is the Fischer-Speier esterification, which involves reacting indolizine-6-carboxylic acid with 4-nitrophenethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Another prevalent method involves the activation of the carboxylic acid. For instance, indolizine-6-carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride would then readily react with 4-nitrophenethyl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to neutralize the HCl byproduct.

Alternatively, coupling reagents commonly used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can facilitate the esterification under milder conditions. These reagents activate the carboxylic acid to form a reactive intermediate that is then susceptible to nucleophilic attack by the alcohol.

The synthesis of the indolizine (B1195054) ring itself can be accomplished through various methods, including the Tschitschibabin reaction and 1,3-dipolar cycloadditions of pyridinium (B92312) ylides.

Chemical Reactivity and Stability of the Nitrophenethyl Ester Under Various Conditions

The stability of the this compound is primarily dictated by the ester linkage and the nitroaromatic group. Ester bonds are susceptible to hydrolysis under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be cleaved back to its constituent carboxylic acid and alcohol. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-Catalyzed Saponification: Under basic conditions, such as in the presence of sodium hydroxide (B78521), the ester undergoes saponification. This is an irreversible process that yields the carboxylate salt and the alcohol.

The nitro group on the aromatic ring generally makes the ester more stable towards hydrolysis compared to unsubstituted phenyl esters. The electron-withdrawing nature of the nitro group makes the carbonyl carbon less electrophilic. However, the nitro group itself can undergo reduction to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst, or metals like tin or iron in acidic media. Nitroaromatic compounds are also known to be resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group in conjunction with the stability of the benzene ring.

Electronic Effects of the Nitro Group on the Phenethyl Moiety and Overall Molecular System

The nitro group (-NO₂) is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects.

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the phenyl ring through the sigma bonds. This effect is transmitted through the phenethyl spacer to the ester linkage and the indolizine core, albeit with diminishing strength over distance.

Resonance Effect (-M): The nitro group can delocalize the pi electrons of the benzene ring onto its oxygen atoms. This deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position relative to the nitro group.

Data Tables

As no experimental data for "this compound" has been found in the scientific literature, it is not possible to generate data tables of its specific research findings.

Directed Synthesis of 4 Nitrophenethyl Indolizine 6 Carboxylate

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A retrosynthetic analysis of the target molecule, 4-nitrophenethyl indolizine-6-carboxylate, reveals two primary disconnections. The most logical disconnection is at the ester linkage, which simplifies the target into two key precursors: indolizine-6-carboxylic acid and 4-nitrophenethyl alcohol. This approach is strategically sound as it separates the synthesis of the core heterocyclic system from the introduction of the phenethyl ester group.

A further disconnection of the indolizine-6-carboxylic acid precursor points towards a substituted pyridine (B92270) and a suitable three-carbon component, which can form the five-membered ring. Common strategies for forming the indolizine (B1195054) ring, such as the Tschitschibabin reaction or 1,3-dipolar cycloaddition reactions, can be envisaged from this disconnection. derpharmachemica.com For instance, a substituted pyridinium (B92312) ylide can react with an appropriate dipolarophile to construct the indolizine core with the desired carboxylate functionality at the C6 position.

Detailed Synthetic Pathways to the Target Compound

The synthesis of this compound can be approached through a convergent strategy, involving the preparation of the key precursors followed by their coupling.

The synthesis of the indolizine-6-carboxylic acid core is a critical step. One established method involves the [3+2] cycloaddition reaction between a pyridinium ylide and an acetylenic dipolarophile. tandfonline.com For instance, a 3-substituted pyridine can be N-alkylated to form a pyridinium salt. Subsequent treatment with a base generates the corresponding pyridinium ylide in situ. The reaction of this ylide with a propiolate ester can lead to the formation of an indolizine-1,6-dicarboxylate derivative. The regioselectivity of this cycloaddition is a crucial factor to consider. tandfonline.com Subsequent selective hydrolysis of the ester at the 1-position, if necessary, would yield the desired indolizine-6-carboxylic acid.

Another approach could involve the functionalization of a pre-formed indolizine ring. Direct lithiation of an indolizine at the 5-position has been reported, followed by quenching with an electrophile. nih.gov While this method typically directs functionalization to the 5-position, variations in substitution patterns on the indolizine ring could potentially influence the regioselectivity of metallation.

A study by Kim and Vedejs reported the formation of indolizine products during the investigation of indole (B1671886) synthesis from pyrrole-2-carboxaldehyde. acs.orgnih.gov Specifically, the cyclization of a Stobbe product in the presence of a base was found to favor the formation of an indolizine structure. acs.orgnih.gov This suggests an alternative route to substituted indolizines that could potentially be adapted for the synthesis of indolizine-6-carboxylic acid.

Once indolizine-6-carboxylic acid is obtained, the final step is the esterification with 4-nitrophenethyl alcohol. Standard esterification methods can be employed. These include:

Fischer-Speier Esterification: Reacting the carboxylic acid with an excess of 4-nitrophenethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Carbodiimide-mediated Coupling: Using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is generally mild and efficient.

Acid Chloride or Acid Anhydride (B1165640) Formation: The carboxylic acid can be converted to a more reactive acyl chloride or anhydride, which then readily reacts with 4-nitrophenethyl alcohol. For instance, treatment with thionyl chloride or oxalyl chloride would yield the acyl chloride. Propylphosphonic acid anhydride has also been demonstrated as an effective coupling agent for the amidation of indolizine-2-carboxylic acids, a methodology that could be extended to esterification. semanticscholar.org

The choice of esterification method will depend on the stability of the indolizine ring to the reaction conditions and the desired yield.

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy. nih.gov Several MCRs have been developed for the synthesis of substituted indolizines. proquest.comrsc.orgrsc.orgacs.orgnih.govrsc.orgresearchgate.net A potential one-pot strategy for the target compound could involve the in-situ generation of the indolizine-6-carboxylate followed by direct esterification.

For example, a three-component reaction of a substituted pyridine, an α-halo ester, and an alkyne could potentially lead to the formation of an indolizine ester directly. A novel approach for the synthesis of indolizines from 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols has been developed, proceeding under solvent- and metal-free conditions, highlighting the potential for MCRs in this area. acs.org While a direct application to the 6-carboxylate is not explicitly detailed, the principles of MCRs could be adapted.

Palladium-catalyzed multicomponent pathways have also been explored for indolizine synthesis, for example, using 2-bromopyridines, imines, carbon monoxide, and alkynes. proquest.com Such a strategy could potentially be designed to incorporate the necessary functional groups for the target molecule in a single operation.

Optimization of Reaction Parameters and Yields for Selective Formation

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include:

| Parameter | Considerations for Optimization |

| Solvent | The choice of solvent can significantly impact the solubility of reactants and the reaction rate. For cycloaddition reactions, aprotic solvents like DMF or acetonitrile (B52724) are often used. researchgate.net For esterification, dichloromethane (B109758) or THF are common choices. |

| Temperature | Reaction temperatures will need to be optimized for each step. Cycloaddition reactions may require heating, while esterification coupling reactions are often performed at room temperature or below. semanticscholar.org |

| Catalyst | The choice and loading of the catalyst are critical. For esterification, the amount of acid catalyst or coupling agent will need to be fine-tuned. In potential metal-catalyzed syntheses of the indolizine core, the ligand can play a crucial role in determining regioselectivity and yield. organic-chemistry.org |

| Reaction Time | Monitoring the reaction progress by techniques such as TLC or LC-MS will be essential to determine the optimal reaction time and prevent the formation of byproducts. |

A systematic variation of these parameters, potentially using design of experiment (DoE) methodologies, would lead to the most efficient and selective formation of this compound.

Control of Regioselectivity and Potential Stereochemical Outcomes

Regioselectivity is a significant challenge in the synthesis of substituted indolizines. In the context of a [3+2] cycloaddition, the substitution pattern on both the pyridinium ylide and the dipolarophile will dictate the regiochemical outcome. tandfonline.com For the synthesis of a 6-substituted indolizine, a 3-substituted pyridine is a logical starting material. The reaction of the corresponding ylide with an unsymmetrical alkyne can lead to a mixture of regioisomers. Careful selection of substituents and reaction conditions is necessary to favor the desired 6-carboxylate isomer. It has been shown that the regioselectivity of such cycloadditions can be high under mild conditions with an appropriate choice of base. tandfonline.com

The target molecule, this compound, does not possess any stereocenters, so stereochemical outcomes are not a concern in its synthesis. However, if chiral substituents were to be introduced on either the indolizine core or the phenethyl group, the control of stereochemistry would become a critical aspect of the synthetic design.

Reaction Mechanisms and Chemical Transformations of 4 Nitrophenethyl Indolizine 6 Carboxylate

Mechanistic Insights into the Formation of the Indolizine (B1195054) Core Within the Compound's Synthesis

The synthesis of the indolizine core of 4-nitrophenethyl indolizine-6-carboxylate can be conceptually approached through established methodologies for indolizine formation, followed by esterification or by incorporating the ester functionality at an early stage. The two most prominent methods for constructing the indolizine ring system are the Tschitschibabin (or Chichibabin) reaction and 1,3-dipolar cycloaddition reactions. researchgate.netjbclinpharm.org

Tschitschibabin Indolizine Synthesis: This classical method involves the reaction of a pyridine (B92270) derivative with an α-halocarbonyl compound, followed by base-catalyzed cyclization. jbclinpharm.org For the target molecule, a plausible pathway would start with a 2-substituted pyridine. The general approach was first developed by Chichibabin in 1927 and is valuable for preparing 2-alkyl or 2-arylindolizines. nih.gov

A potential synthetic sequence is outlined below:

Quaternization: Reaction of a pyridine-2-acetate derivative with a suitable alkylating agent.

Ylide Formation: Treatment with a base to form a pyridinium (B92312) ylide.

Cyclization: Intramolecular condensation to form the indolizine ring.

1,3-Dipolar Cycloaddition: This is a highly versatile and widely used method for synthesizing functionalized indolizines. chim.it It involves the reaction of a pyridinium ylide, acting as a 1,3-dipole, with a dipolarophile, typically an activated alkene or alkyne. chim.it A likely route to an indolizine-6-carboxylate precursor would involve:

Ylide Generation: Formation of a pyridinium ylide from a pyridine derivative.

Cycloaddition: Reaction of the ylide with a suitable dipolarophile, such as a maleate (B1232345) or fumarate (B1241708) derivative, to introduce the carboxylate functionality at the desired position.

Aromatization: The initial cycloadduct, a di- or tetrahydroindolizine, undergoes spontaneous or induced oxidation to the aromatic indolizine.

Following the synthesis of the indolizine-6-carboxylic acid or its methyl/ethyl ester, the 4-nitrophenethyl group can be introduced via standard esterification or transesterification procedures.

Reaction Pathways Involving the Carboxylate Ester Linkage (e.g., Hydrolysis, Transesterification)

The carboxylate ester linkage at the C-6 position of this compound is susceptible to common ester reactions, primarily hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding indolizine-6-carboxylic acid and 4-nitrophenethyl alcohol under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This reversible reaction involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the departure of the 4-nitrophenethoxide leaving group. The resulting carboxylic acid is deprotonated by the base to form the carboxylate salt.

Transesterification: This process allows for the exchange of the 4-nitrophenethyl alcohol moiety with another alcohol. The reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification: Similar to hydrolysis, the ester is activated by protonation, followed by nucleophilic attack of a new alcohol molecule.

Base-Catalyzed Transesterification: An alkoxide, corresponding to the new alcohol, acts as a nucleophile, attacking the carbonyl carbon. This reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. youtube.com

The reaction conditions for these transformations are summarized in the table below.

| Reaction | Reagents and Conditions | Product(s) |

| Acidic Hydrolysis | H₃O⁺, heat | Indolizine-6-carboxylic acid + 4-Nitrophenethyl alcohol |

| Basic Hydrolysis | NaOH or KOH (aq), heat | Indolizine-6-carboxylate salt + 4-Nitrophenethyl alcohol |

| Transesterification | R'OH, acid or base catalyst, heat | New indolizine-6-carboxylate ester + 4-Nitrophenethyl alcohol |

Electrophilic and Nucleophilic Reactivity of the Indolizine Core in the Context of the Compound

The indolizine ring is an electron-rich aromatic system and generally undergoes electrophilic substitution reactions more readily than nucleophilic substitutions. jbclinpharm.org The position of substitution is highly dependent on the existing substituents.

Electrophilic Substitution: The indolizine nucleus is highly reactive towards electrophiles, with the reactivity order generally being C-3 > C-1 > C-2. jbclinpharm.org The presence of the electron-withdrawing carboxylate group at C-6 will deactivate the pyridine ring towards electrophilic attack and may influence the regioselectivity on the pyrrole (B145914) ring. Common electrophilic substitution reactions include:

Nitration: While direct nitration of indolizines can be challenging and may lead to oxidation, milder nitrating agents can introduce a nitro group, likely at the C-3 or C-1 position. jbclinpharm.org

Halogenation: Reactions with halogens or N-halosuccinimides can lead to mono- or di-halogenated products at the C-1 and C-3 positions.

Acylation: Friedel-Crafts acylation typically occurs at the C-3 position. jbclinpharm.org

Nucleophilic Substitution: The electron-rich nature of the indolizine ring makes it generally resistant to nucleophilic attack. jbclinpharm.org However, the introduction of strong electron-withdrawing groups or the presence of a good leaving group can facilitate nucleophilic substitution. For this compound, direct nucleophilic attack on the indolizine ring is unlikely. However, if a leaving group were present at a suitable position (e.g., C-5), nucleophilic substitution could be possible, activated by the ring nitrogen and potentially the C-6 carboxylate group. nih.gov

Specific Transformations and Stability Considerations of the 4-Nitrophenethyl Substituent

The 4-nitrophenethyl group possesses its own reactive sites, primarily the nitro group and the benzylic-like position.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C), or with metals in acidic media (e.g., Sn, HCl). This transformation would yield 4-aminophenethyl indolizine-6-carboxylate, a derivative with significantly different electronic and potentially biological properties.

Stability: The 4-nitrophenethyl ester is generally stable under neutral conditions. However, the nitro group makes the phenethyl moiety more susceptible to certain reactions. The stability of nitrate (B79036) esters, a related class of compounds, is a subject of considerable study, and while different, it highlights the potential for decomposition pathways involving the nitro functionality, especially under thermal stress or upon aging. researchgate.net The ester linkage itself is a point of potential degradation, as discussed in section 5.2.

Derivatization Reactions at Accessible Positions of the Indolizine Scaffold

Further functionalization of this compound can be achieved by targeting the reactive positions of the indolizine core. Derivatization is a key strategy to modify the properties of a lead compound. youtube.com

C-3 Position: As the most nucleophilic position, C-3 is the primary site for electrophilic attack. Reactions such as Vilsmeier-Haack formylation (using POCl₃ and DMF) would introduce a formyl group at C-3. Mannich reactions are also expected to occur at this position.

C-1 Position: If the C-3 position is blocked or under certain conditions, electrophilic substitution can occur at C-1.

Metal-Catalyzed Cross-Coupling: If a halogen were introduced onto the indolizine ring (e.g., at C-1, C-3, or even on the pyridine ring), palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed to introduce a wide variety of substituents, significantly expanding the chemical diversity of the scaffold.

Modification of the Carboxylate Group: The carboxylate group, after hydrolysis of the ester, can be converted into other functional groups such as amides, acid chlorides, or other esters, providing another avenue for derivatization.

The potential sites for derivatization are summarized in the table below.

| Position | Type of Reaction | Potential Reagents | Resulting Functional Group |

| C-3 | Electrophilic Substitution | NBS, POCl₃/DMF, Ac₂O | -Br, -CHO, -C(O)CH₃ |

| C-1 | Electrophilic Substitution | NBS (with C-3 blocked) | -Br |

| C-6 (via carboxylate) | Amide Formation | Amine, coupling agent | -C(O)NR₂ |

| Phenyl Ring (of phenethyl) | Nucleophilic Aromatic Substitution (of Nitro) | Not a typical reaction | - |

Functionalization and Derivatization Strategies for 4 Nitrophenethyl Indolizine 6 Carboxylate

Selective C-H Functionalization of the Indolizine (B1195054) Core

The indolizine nucleus is an electron-rich aromatic system, making it amenable to various C-H functionalization reactions. The inherent reactivity of the ring system typically favors substitution at the C1 and C3 positions of the pyrrole (B145914) moiety. worktribe.com However, advanced synthetic methods have enabled selective functionalization at nearly all positions of the heterocyclic core.

The selective introduction of functional groups at specific positions on the indolizine ring is crucial for developing novel analogues. While the pyrrole ring (C1, C2, C3) is electron-rich and more reactive, the pyridine (B92270) ring (C5, C6, C7, C8) is more electron-deficient, making its functionalization more challenging. worktribe.comnih.gov

C1 and C3 Positions: These are the most nucleophilic positions and are readily targeted by electrophilic substitution. worktribe.com Organocatalytic methods, such as Brønsted acid-catalyzed C3-alkylation, have been successfully employed to introduce a variety of substituents at the C3 position with high yields. nih.gov Palladium-catalyzed reactions are also highly effective for C3 functionalization. rsc.org

C2 Position: Functionalization at the C2 position is less common but can be achieved through specialized strategies. Gold-catalyzed methods have been developed to introduce silyl (B83357) and stannyl (B1234572) groups at C2, which can serve as handles for subsequent cross-coupling reactions. rsc.org

C5 and C7 Positions: Accessing the pyridine ring of the indolizine core requires distinct strategies. worktribe.com Site-selective functionalization at C7, for instance, has been achieved using transition-metal-catalyzed reactions, often requiring a directing group to guide the catalyst to the desired C-H bond. nih.govrsc.org Directed metalation followed by quenching with an electrophile is another viable approach for achieving substitution at the C5 position. worktribe.com

Table 1: Research Findings on Positional Functionalization of the Indolizine Core

| Target Position | Method | Reagents/Catalysts | Key Findings | Citations |

|---|---|---|---|---|

| C3 | Organocatalysis (Alkylation) | Brønsted acids, ortho-hydroxybenzyl alcohols | Provides a metal-free route to C3-functionalized indolizines with diverse structural motifs in good yields. | nih.gov |

| C3 | Palladium-Catalyzed Arylation | Pd(OAc)₂, Aryltrifluoroborate salts, AgOAc | Allows for the direct arylation of indolizines in a single step with high yields and tolerance for various functional groups. | rsc.org |

| C2 | Gold-Catalyzed Silylation/Stannylation | Au-catalyst, Silyl/Stannyl acetylenes | Enables introduction of versatile silyl and stannyl groups at C2, useful for further Hiyama or Stille coupling. | rsc.org |

| C5 | Directed Metalation | n-BuLi/s-BuLi, Electrophiles (e.g., I₂) | Regioselectivity is dependent on the base and electrophile used, affording C5-substituted products. | worktribe.com |

| C7 | Directed C-H Functionalization | Palladium or Copper catalysts, Directing Groups (e.g., N-P(O)tBu₂) | Directing groups installed on the indole (B1671886) nitrogen enable site-selective arylation and other transformations at the C7 position. | nih.govrsc.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering exceptional selectivity under mild conditions. researchgate.net These methods have been extensively applied to the indolizine scaffold, primarily for modifications at the C3 position.

Strategies such as the Suzuki coupling reaction have been developed using a Pd(OAc)₂/O₂ catalytic system, which utilizes environmentally friendly oxygen gas as the sole oxidant. rsc.org Such reactions can effectively couple indolizines with a wide range of arylboronic acids. For some substrates, the addition of a ligand like picolinic acid is necessary to prevent dimerization and achieve successful arylation. rsc.org

Furthermore, palladium catalysis can be employed in multicomponent reactions to construct the indolizine ring itself, incorporating diverse substituents in a modular fashion. rsc.orgnih.govscispace.com For pre-formed indolizines, decarboxylative cross-coupling reactions provide another route for functionalization, though this is more commonly applied to azine N-oxides. nih.gov The general mechanism for these cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com

Table 2: Examples of Palladium-Catalyzed Reactions for Indolizine Functionalization

| Reaction Type | Palladium Catalyst | Coupling Partners | Key Features | Citations |

|---|---|---|---|---|

| Oxidative Suzuki Coupling | Pd(OAc)₂ | Arylboronic acids | Uses O₂ as a green oxidant; can be ligand-free or ligand-assisted (picolinic acid) to functionalize the C3 position. | rsc.org |

| Multicomponent Synthesis | Pd(0) complex | 2-Bromopyridines, imines, alkynes, CO | Forms highly substituted indolizines in a one-pot, modular fashion through a carbonylative cycloaddition cascade. | rsc.orgnih.govscispace.com |

| Direct C-H Arylation | Pd(OAc)₂ | Aryltrifluoroborate salts | Achieves direct C3-arylation via C-H bond cleavage, avoiding the need for pre-functionalized indolizines. | rsc.org |

| Decarboxylative Arylation | Pd(0)/Cu(I) or Pd(0)/Ag(I) | (Hetero)aryl halides | Provides a method for arylating azine derivatives by coupling with a carboxylate group, demonstrating a potential strategy. | nih.gov |

To circumvent the costs and potential toxicity associated with metal catalysts, organocatalytic and metal-free functionalization strategies have emerged as attractive alternatives. nih.govacs.org These methods often proceed under mild conditions and show broad substrate compatibility.

A prominent example is the Brønsted acid-catalyzed C3-alkylation of indolizines. nih.gov This approach uses simple acid catalysts to react indolizines with electrophiles like ortho-hydroxybenzyl alcohols, affording a range of C3-substituted products in good yields. This reaction demonstrates high applicability for creating structurally diverse indolizine derivatives without the need for any metal. nih.gov

In addition, metal-free domino reactions have been developed for the synthesis of the indolizine core itself. Cascade Michael/SN2/aromatization sequences using simple bases like sodium carbonate can construct highly functionalized indolizines from readily available starting materials, showcasing the robustness of metal-free synthesis. nih.govacs.orgnih.gov

Chemical Modifications of the 4-Nitrophenethyl Moiety

The 4-nitrophenethyl group offers distinct sites for chemical modification, namely the nitro group and the ethyl chain. These transformations can significantly alter the electronic and steric profile of this entire substituent.

A variety of reagents can be employed for this reduction, and the choice often depends on the presence of other reducible functional groups in the molecule, such as the ester on the indolizine core. sci-hub.stniscpr.res.in Chemoselective methods are therefore essential. Catalytic hydrogenation using catalysts like palladium-on-carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a common and effective method. wikipedia.org Alternatively, metal-based reductions using zinc or tin(II) chloride in acidic media are also widely used. niscpr.res.inwikipedia.org A particularly mild system involves using zinc or magnesium powder with hydrazine (B178648) glyoxylate, which can selectively reduce aromatic nitro compounds at room temperature. niscpr.res.in The reduction can also be stopped at the intermediate hydroxylamine (B1172632) stage with specific reagents and conditions. wikipedia.org

Table 3: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Product | Conditions | Key Features | Citations |

|---|---|---|---|---|

| Catalytic Hydrogenation (H₂) | Amine (NH₂) | Pd/C, PtO₂, or Raney Nickel | Widely used industrial method; requires careful selection of catalyst to maintain chemoselectivity. | sci-hub.stwikipedia.org |

| Zinc or Magnesium Powder | Amine (NH₂) | Hydrazine glyoxylate, Room Temp | Rapid, low-cost, and selective reduction without affecting other reducible groups. | niscpr.res.in |

| Iron (Fe) Metal | Amine (NH₂) | Acidic media (e.g., acetic acid), reflux | A classic and cost-effective method for large-scale reductions. | wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Amine (NH₂) | Concentrated HCl | A standard laboratory method for nitro group reduction. | wikipedia.org |

| Zinc Dust | Hydroxylamine (NHOH) | Aqueous Ammonium Chloride | Allows for the partial reduction of the nitro group to the hydroxylamine oxidation state. | wikipedia.org |

While the literature provides extensive detail on modifying the indolizine core and the nitro group, specific examples of altering the phenethyl chain of "4-Nitrophenethyl indolizine-6-carboxylate" are less documented. However, based on fundamental principles of organic chemistry, several plausible transformations can be proposed.

The two-carbon ethyl linker connecting the phenyl ring to the indolizine core presents potential sites for oxidation or cleavage, although such reactions would need to be carefully controlled to avoid undesired side reactions on the sensitive heterocyclic system. The benzylic position (the CH₂ group adjacent to the 4-nitrophenyl ring) is the most likely site for initial reactivity. Under specific oxidative conditions, this position could potentially be converted to a ketone, forming a "4-nitrophenacyl" substituent. More aggressive oxidative conditions could lead to the cleavage of the C-C bond of the ethyl chain. These potential modifications represent an unexplored area for creating further diversity in this class of compounds.

Application of Diversity-Oriented Synthesis (DOS) Principles

Diversity-Oriented Synthesis (DOS) is a powerful strategy in medicinal chemistry and chemical biology that aims to generate structurally diverse small molecules from a common starting material. This approach is particularly valuable for exploring chemical space and identifying novel compounds with desired biological activities. The application of DOS principles to the this compound scaffold allows for the systematic generation of a library of analogs with varied substituents, exploring the structure-activity relationship of this class of compounds.

The core structure of this compound offers multiple sites for functionalization. The indolizine ring itself, being an electron-rich aromatic system, is amenable to electrophilic substitution. Furthermore, the carboxylate group at the 6-position and the nitrophenethyl moiety provide handles for a wide range of chemical transformations.

A hypothetical DOS strategy for the derivatization of this compound could involve a multi-pronged approach, targeting different regions of the molecule. This can be achieved through a combination of parallel synthesis techniques and the use of varied building blocks.

Key Functionalization Points for DOS:

Indolizine Core (Positions 1, 2, 3, 5, 7, and 8): The indolizine nucleus can be functionalized through various C-H activation and functionalization reactions.

Carboxylate Group (Position 6): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a diverse array of amides, esters, or other functional groups.

Nitrophenethyl Group: The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in other amine-based derivatizations. The phenyl ring is also amenable to electrophilic aromatic substitution.

A representative DOS library could be constructed by systematically varying the substituents at these key positions. For instance, a library of amide derivatives could be generated from the corresponding carboxylic acid (obtained by hydrolysis of the parent ester) by reacting it with a diverse set of primary and secondary amines.

Table 1: Exemplar Library of Amide Derivatives from 4-Nitrophenethyl Indolizine-6-carboxylic Acid

| Amine Building Block | Resulting Amide Derivative |

| Morpholine | 4-(4-Nitrophenethyl)indolizine-6-carbonyl)morpholine |

| Piperidine | (4-(4-Nitrophenethyl)indolizin-6-yl)(piperidin-1-yl)methanone |

| Benzylamine | N-Benzyl-4-(4-nitrophenethyl)indolizine-6-carboxamide |

| Aniline | N-Phenyl-4-(4-nitrophenethyl)indolizine-6-carboxamide |

Similarly, derivatization of the amino group, obtained from the reduction of the nitro group on the phenethyl moiety, can lead to another set of diverse analogs.

Table 2: Exemplar Library of Derivatives from the Amino-phenethyl Indolizine Scaffold

| Reagent | Resulting Functional Group |

| Acetic Anhydride (B1165640) | Acetamide |

| Benzoyl Chloride | Benzamide |

| Methyl Iodide (excess) | Quaternary Ammonium Salt |

| Benzaldehyde (reductive amination) | Benzylamine |

Furthermore, functionalization of the indolizine core itself can be achieved using various modern synthetic methodologies. For example, electrophilic halogenation can introduce a handle for subsequent cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, to introduce a wide variety of substituents at specific positions on the indolizine ring.

The systematic application of these and other synthetic transformations in a combinatorial or parallel fashion allows for the rapid generation of a large and diverse library of this compound derivatives. The resulting compound collection can then be screened for various biological activities, facilitating the discovery of new lead compounds for drug discovery and as tools for chemical biology research.

Spectroscopic and Structural Data for this compound Remains Elusive in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and literature, detailed experimental data on the spectroscopic and structural properties of the chemical compound This compound could not be located. As a result, the generation of a detailed article focusing on its advanced spectroscopic and structural elucidation is not possible at this time.

Searches were conducted to find specific data pertaining to the following analytical methodologies for this exact compound:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H or ¹³C NMR spectra, including chemical shifts (δ) and coupling constants (J), were found.

High-Resolution Mass Spectrometry (HRMS): Information regarding the precise mass, molecular formula confirmation, or fragmentation analysis of this compound is not available in the searched resources.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Characteristic absorption bands for functional groups and data on electronic transitions for this specific indolizine derivative were not discovered.

X-ray Crystallography: There is no evidence of a published crystal structure, which would provide definitive solid-state structural information.

While general information on the synthesis and spectroscopic properties of various other indolizine derivatives is available, and the 1,3-dipolar cycloaddition is a common method for creating the indolizine core, no scientific paper, patent, or supplier datasheet could be retrieved that specifically describes the synthesis and subsequent detailed characterization of this compound.

Therefore, the creation of data tables and a detailed analysis for each of the specified sections and subsections of the requested article cannot be fulfilled due to the absence of primary data in the public domain.

Theoretical and Computational Investigations of 4 Nitrophenethyl Indolizine 6 Carboxylate

Quantum Chemical Calculations for Electronic Structure, Stability, and Aromaticity

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the determination of a molecule's electronic structure and, by extension, its stability and aromatic character. For 4-Nitrophenethyl indolizine-6-carboxylate, these calculations would typically be initiated by optimizing the molecule's geometry to find its lowest energy conformation.

Electronic Structure and Stability:

The electronic structure of this compound can be elucidated through methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). scispace.com These calculations would provide crucial information about the distribution of electrons within the molecule, highlighting regions of high and low electron density. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the HOMO-LUMO gap is a key determinant of a molecule's kinetic stability and reactivity. acs.org A smaller HOMO-LUMO gap generally suggests higher reactivity. The presence of the electron-withdrawing nitro group on the phenethyl substituent and the carboxylate group on the indolizine (B1195054) ring is expected to significantly influence these frontier orbital energies.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be employed to understand the electronic structure in more detail. NBO analysis provides insights into charge distribution on individual atoms, hybridization of atomic orbitals, and the nature of chemical bonds (e.g., sigma vs. pi bonds). For this compound, NBO analysis would quantify the electron-donating or -withdrawing effects of the substituents and their impact on the indolizine core.

Aromaticity:

Indolizine itself is considered an aromatic compound due to its cyclic, planar structure and its adherence to Hückel's rule with a 10π-electron system. researchgate.netexlibrisgroup.com However, the degree of aromaticity can be influenced by substituents. To quantify the aromaticity of the five- and six-membered rings within the indolizine core of this compound, several computational methods can be employed.

One of the most common methods is the Nucleus-Independent Chemical Shift (NICS). mdpi.com NICS values are calculated at the center of each ring and provide a measure of the magnetic shielding or deshielding induced by the cyclic electron delocalization. A negative NICS value is indicative of aromatic character, while a positive value suggests anti-aromaticity. By calculating NICS values for both the pyrrole (B145914) and pyridine (B92270) rings of the indolizine system, one can assess the local aromaticity and how it is affected by the substituents. It is generally observed that in fused heterocyclic systems, the aromaticity of one ring can be influenced by the other. chemrxiv.org

Another approach to assess aromaticity is through the analysis of electron delocalization indices, such as the multicenter index (MCI). mdpi.com These indices provide a quantitative measure of the number of electrons shared among a group of atoms, offering a direct probe of electron delocalization, which is the hallmark of aromaticity.

| Computational Method | Parameter Investigated | Expected Insights for this compound |

| Density Functional Theory (DFT) | Geometry, HOMO/LUMO energies | Optimized molecular structure, electronic stability, and reactivity profile. |

| Møller-Plesset Perturbation Theory (MP2) | More accurate electronic energies | Refined understanding of stability and reaction energetics. |

| Natural Bond Orbital (NBO) Analysis | Atomic charges, orbital interactions | Quantification of substituent effects on the electronic distribution of the indolizine core. |

| Nucleus-Independent Chemical Shift (NICS) | Magnetic shielding at ring centers | Assessment of the aromatic character of the individual rings in the indolizine system. |

| Multicenter Index (MCI) | Electron delocalization | Quantitative measure of the extent of aromaticity in the indolizine nucleus. |

Computational Studies on Reaction Mechanisms and Transition State Energetics

Computational chemistry provides a powerful platform to investigate the mechanisms of chemical reactions, offering insights into the transition states and intermediates that are often fleeting and difficult to observe experimentally. For this compound, computational studies can be instrumental in understanding its synthesis and potential reactions.

Synthesis of the Indolizine Core:

The synthesis of indolizines can be achieved through various methods, including the Tschitschibabin reaction and 1,3-dipolar cycloadditions. chim.itnih.govjbclinpharm.org Computational studies can be employed to model these synthetic routes for this compound. For instance, in a 1,3-dipolar cycloaddition reaction, which is a common method for constructing the indolizine skeleton, computational methods can be used to:

Identify the reaction pathway: By mapping the potential energy surface, the most likely sequence of elementary steps can be determined.

Locate and characterize transition states: The geometry and energy of the transition state for each step can be calculated. The energy of the transition state relative to the reactants determines the activation energy and thus the rate of the reaction.

Analyze the regioselectivity and stereoselectivity: When multiple products can be formed, computational methods can predict the major product by comparing the activation energies of the different reaction pathways.

For example, a theoretical study on the reaction between a nitrilimine and an oxazine (B8389632) carboxylate utilized DFT and MP2 methods to investigate the regioselectivity of the cycloaddition, successfully explaining the experimentally observed outcome. scispace.com A similar approach could be applied to the synthesis of this compound.

Reactivity of the Indolizine Ring:

Indolizines are known to undergo electrophilic substitution, typically at the 3-position. jbclinpharm.org Computational studies can be used to predict the reactivity of this compound towards various electrophiles. By calculating the Fukui functions or mapping the electrostatic potential on the molecule's surface, regions that are most susceptible to electrophilic attack can be identified. Furthermore, the entire reaction profile for an electrophilic substitution reaction can be modeled, including the formation of the sigma complex (Wheland intermediate) and the subsequent deprotonation to restore aromaticity.

| Reaction Type | Computational Approach | Key Information Gained |

| 1,3-Dipolar Cycloaddition (Synthesis) | Potential Energy Surface Mapping, Transition State Search | Reaction mechanism, activation energies, prediction of regioselectivity. |

| Electrophilic Substitution | Fukui Function Analysis, Electrostatic Potential Mapping | Identification of the most reactive sites on the indolizine ring. |

| Transition State Energetics | Calculation of activation barriers | Prediction of reaction rates and feasibility. |

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

While quantum chemical calculations are excellent for studying the electronic properties of a single molecule in a static state, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions.

Conformational Analysis:

The 4-nitrophenethyl group attached to the indolizine core introduces a degree of conformational flexibility. The bonds connecting the phenethyl group to the indolizine ring can rotate, leading to a variety of possible three-dimensional arrangements. MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule might interact with its environment, for example, when binding to a biological target. Conformational analysis of similar bicyclic systems has been successfully carried out using a combination of NMR spectroscopy and molecular modeling. nih.gov

Molecular Interactions:

MD simulations are also invaluable for studying how this compound interacts with other molecules, such as solvent molecules or potential binding partners. By simulating the molecule in a box of water, for example, one can study its solvation properties and the formation of hydrogen bonds between the carboxylate and nitro groups and the surrounding water molecules. If a potential biological target for this molecule were known, MD simulations could be used to model the binding process, providing insights into the key intermolecular interactions (e.g., hydrogen bonds, van der Waals interactions, pi-pi stacking) that stabilize the complex. Such studies have been performed for other indolizine derivatives to understand their interactions with biological receptors. mdpi.com

| Simulation Type | Focus of Investigation | Insights for this compound |

| Conformational Search | Rotational barriers of the phenethyl group | Identification of low-energy conformers and their relative populations. |

| Solvation Dynamics | Molecule in a solvent box (e.g., water) | Understanding of solubility and the role of solvent in stabilizing different conformers. |

| Ligand-Receptor Docking and MD | Interaction with a hypothetical protein binding site | Prediction of binding modes and estimation of binding affinity. |

In Silico Structure-Property Relationship Studies Focusing on Chemical Parameters

In silico structure-property relationship (SPR) studies aim to correlate the chemical structure of a molecule with its physical, chemical, or biological properties using computational methods. For this compound, these studies can provide valuable predictions about its behavior without the need for extensive experimental work.

Chemical Parameters and Descriptors:

A wide range of chemical parameters, or descriptors, can be calculated from the molecule's computed structure. These include:

Electronic Descriptors: As discussed earlier, HOMO and LUMO energies, the HOMO-LUMO gap, and atomic charges are fundamental electronic descriptors that correlate with reactivity and stability.

Steric Descriptors: Molecular volume, surface area, and specific shape indices can be calculated to quantify the size and shape of the molecule. These are important for understanding how the molecule might fit into a binding site.

Lipophilicity Descriptors: The octanol-water partition coefficient (logP) is a measure of a molecule's lipophilicity, which is a crucial parameter for its pharmacokinetic properties. This can be estimated using computational models.

Quantitative Structure-Property Relationship (QSPR) Models:

By calculating a set of descriptors for a series of related indolizine derivatives (if available) and correlating them with an experimentally measured property (e.g., solubility, melting point, or a biological activity), a Quantitative Structure-Property Relationship (QSPR) model can be developed. This model can then be used to predict the property for new, untested molecules like this compound. While the development of a full QSPR model would require data on a series of compounds, the calculation of individual descriptors for our target molecule can still provide valuable qualitative insights into its expected properties. For instance, the presence of the polar nitro and carboxylate groups would be expected to influence its solubility and hydrogen bonding capacity.

| Property Category | Relevant Descriptors | Predicted Influence on this compound |

| Electronic Properties | HOMO/LUMO energies, Dipole moment | The nitro and carboxylate groups are expected to lower the HOMO and LUMO energies and increase the dipole moment. |

| Physicochemical Properties | logP, Polar Surface Area (PSA) | The polar groups will likely decrease the logP and increase the PSA, affecting solubility and membrane permeability. |

| Steric Properties | Molecular Volume, Shape Indices | The bulky phenethyl group will influence the overall size and shape, which is important for potential binding interactions. |

Advanced Research Applications of the Indolizine 6 Carboxylate Scaffold in Chemical Science

Utility in Complex Organic Synthesis as a Versatile Building Block

The indolizine-6-carboxylate core is a valuable building block in the synthesis of more complex molecular architectures. Its inherent structural features allow for predictable functionalization and elaboration, making it an attractive starting point for the construction of diverse chemical libraries.

Synthetic chemists utilize the indolizine-6-carboxylate scaffold for several key reasons:

Strategic Functionalization: The carboxylate group at the 6-position provides a convenient handle for various chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol. This allows for the introduction of a wide range of substituents and the linkage to other molecular fragments.

Regiocontrolled Reactions: The electron distribution within the indolizine (B1195054) ring system directs electrophilic and nucleophilic attacks to specific positions, enabling regioselective modifications of the core structure.

Scaffold for Natural Product Synthesis: The indolizine skeleton is a core component of numerous naturally occurring alkaloids with significant biological activities. The functionalized indolizine-6-carboxylate serves as a key intermediate in the total synthesis of these complex natural products.

The synthesis of various substituted indolizine-6-carboxylates often involves multi-step reaction sequences, starting from readily available pyridine (B92270) or pyrrole (B145914) precursors. Common synthetic strategies include 1,3-dipolar cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions.

| Starting Materials | Key Reaction Type | Resulting Scaffold |

| Pyridine derivatives, α,β-unsaturated carbonyl compounds | 1,3-Dipolar Cycloaddition | Substituted Indolizines |

| Halogenated pyridines, Terminal alkynes | Sonogashira Coupling followed by Cyclization | Functionalized Indolizines |

| Pyrrole-2-carboxaldehydes, Diesters | Stobbe Condensation followed by Cyclization | Indolizine-6-carboxylates |

Potential Applications in Materials Science

The unique photophysical properties of the indolizine scaffold have positioned it as a promising candidate for applications in materials science, particularly in the development of organic fluorescent molecules and electronic materials. The extended π-conjugated system of the indolizine ring gives rise to intrinsic fluorescence, which can be fine-tuned by the introduction of various substituents.

Organic Fluorescent Molecules

Indolizine-6-carboxylate derivatives are being actively investigated as fluorophores for a range of applications, including bioimaging and sensing. The electronic nature of the substituents on the indolizine core, as well as the ester group at the 6-position, can significantly influence the absorption and emission wavelengths, quantum yields, and Stokes shifts of these molecules.

For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), leading to a predictable shift in the fluorescence emission color. The 4-nitrophenethyl group, with its electron-withdrawing nitro moiety, would be expected to influence the electronic properties of the indolizine core, potentially leading to red-shifted emission compared to unsubstituted analogues.

Table 1: Hypothetical Photophysical Properties of Substituted Indolizine-6-carboxylates This table is illustrative and based on general principles of fluorophore design, as specific data for 4-Nitrophenethyl indolizine-6-carboxylate is not available.

| Substituent on Ester | Expected Electronic Effect | Hypothetical Emission Color |

| Methyl | Neutral | Blue-Green |

| Methoxyethyl | Electron-donating | Green |

| 4-Nitrophenethyl | Electron-withdrawing | Yellow-Orange |

Electronic Materials

The planar structure and π-stacking capabilities of indolizine derivatives make them attractive components for organic electronic devices. Researchers are exploring the use of indolizine-based compounds in:

Organic Field-Effect Transistors (OFETs): The ability of indolizine molecules to self-assemble into ordered structures is crucial for efficient charge transport in the active layer of OFETs.

Organic Light-Emitting Diodes (OLEDs): The tunable fluorescence of indolizine derivatives allows for their use as emitters in OLEDs, potentially leading to devices with high efficiency and color purity.

Development as a Component in Chemical Probes and Tools

The fluorescent nature of the indolizine-6-carboxylate scaffold, combined with its synthetic tractability, makes it an excellent platform for the development of chemical probes. These probes are designed to detect and visualize specific analytes or biological processes.

The general design of an indolizine-based chemical probe involves:

A Recognition Moiety: This part of the molecule is designed to selectively bind to the target of interest (e.g., a metal ion, a reactive oxygen species, or a specific enzyme).

The Indolizine Fluorophore: This serves as the signaling unit. The binding event at the recognition moiety triggers a change in the fluorescence properties of the indolizine core (e.g., an increase or decrease in intensity, or a shift in the emission wavelength).

A Linker: This connects the recognition moiety to the fluorophore.

The carboxylate group at the 6-position of the indolizine scaffold is an ideal attachment point for the linker and recognition moiety, allowing for a modular approach to probe design.

Role as a Privileged Scaffold for the Exploration of Novel Chemical Reactivity

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The indolizine core is considered a privileged scaffold due to its presence in numerous biologically active compounds. The indolizine-6-carboxylate framework provides a versatile platform for exploring novel chemical reactions and generating libraries of compounds for biological screening.

By systematically modifying the substituents on the indolizine ring and at the carboxylate position, chemists can investigate how these changes affect the reactivity of the molecule and its interactions with biological systems. This exploration can lead to the discovery of new reaction methodologies and the identification of novel therapeutic agents.

The study of indolizine-6-carboxylate derivatives contributes to a deeper understanding of structure-activity relationships (SAR) and structure-property relationships (SPR), which are fundamental concepts in medicinal chemistry and materials science.

Future Directions and Emerging Research Trends

Sustainable and Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly shaping the landscape of organic synthesis, and the production of indolizine (B1195054) derivatives is no exception. Future research on 4-Nitrophenethyl indolizine-6-carboxylate will undoubtedly prioritize the development of more environmentally benign synthetic protocols. Key areas of focus include the use of non-toxic solvents, renewable starting materials, and catalytic systems that minimize waste and energy consumption.

Recent studies have demonstrated the feasibility of synthesizing indolizines using greener methods. For instance, the use of water as a solvent, the application of microwave irradiation to reduce reaction times, and the development of solvent-free reaction conditions are promising avenues. researchgate.netijettjournal.orgresearchgate.net Biocatalysis, employing enzymes like lipases from Candida antarctica, has also emerged as a powerful tool for the one-pot synthesis of indolizines, offering high selectivity under mild conditions. nih.gov The use of sustainable, bio-based catalysts, such as anhydrous citric acid, has also been reported for the solvent-free synthesis of indolizine derivatives at room temperature, yielding fluorescent products. researchgate.net

For the synthesis and derivatization of this compound, these green approaches can be readily adopted. For example, the classical 1,3-dipolar cycloaddition reaction, a cornerstone of indolizine synthesis, can be adapted to use greener solvents or even be performed under solvent-free conditions. The development of catalytic systems that can be recycled and reused will also be a critical aspect of future research.

Table 1: Comparison of Conventional and Green Synthesis Methods for Indolizines

| Feature | Conventional Methods | Green and Sustainable Methods |

| Solvents | Often rely on hazardous and volatile organic solvents. | Utilize water, ionic liquids, or solvent-free conditions. researchgate.netresearchgate.netnih.gov |

| Catalysts | Frequently employ expensive and toxic heavy metals like palladium, rhodium, and copper. ijettjournal.org | Focus on biocatalysts, organocatalysts, and recyclable metal catalysts. nih.gov |

| Energy Input | Typically require prolonged heating under reflux conditions. ijettjournal.org | Employ energy-efficient techniques like microwave irradiation. ijettjournal.org |

| Waste Generation | Can produce significant amounts of hazardous waste. ijettjournal.org | Aim for high atom economy and minimal byproduct formation. |

Application of Flow Chemistry and Continuous Processing for Efficient Production

The transition from batch to continuous manufacturing is a paradigm shift in the chemical industry, offering enhanced safety, reproducibility, and scalability. Flow chemistry, where reagents are continuously pumped through a reactor, is particularly well-suited for the synthesis of complex molecules like this compound.